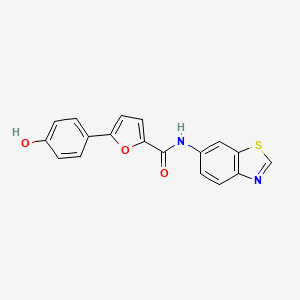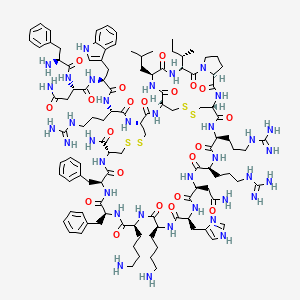
Uridine 5'-monophosphate-13C9 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphate-13C9 (dilithium) is a compound where uridine 5’-monophosphate is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study metabolic pathways. Uridine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of ribonucleic acid and is a major nucleotide analogue found in mammalian milk .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-monophosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into uridine 5’-monophosphate. This can be achieved through chemical synthesis where carbon-13 labeled precursors are used. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate-13C9 (dilithium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-monophosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of uridine diphosphate, while reduction may yield uridine .
Applications De Recherche Scientifique
Uridine 5’-monophosphate-13C9 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism.
Biology: Helps in studying the role of nucleotides in cellular processes and their impact on health and disease.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of nucleotide-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of uridine 5’-monophosphate-13C9 (dilithium) involves its incorporation into nucleotide metabolic pathways. It acts as a substrate for various enzymes involved in nucleotide synthesis and degradation. The carbon-13 labeling allows researchers to trace its movement and transformation within biological systems, providing insights into metabolic processes .
Comparaison Avec Des Composés Similaires
Uridine 5’-monophosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-d11 (dilithium): Labeled with deuterium.
Uridine 5’-monophosphate-13C9, 15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: Uridine 5’-monophosphate-13C9 (dilithium) is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in metabolic research .
Propriétés
Formule moléculaire |
C9H11Li2N2O9P |
|---|---|
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
Clé InChI |
VZKHMAVADRKKIM-FGXMVAHRSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

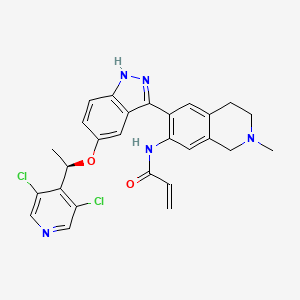
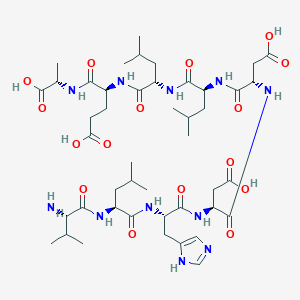
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
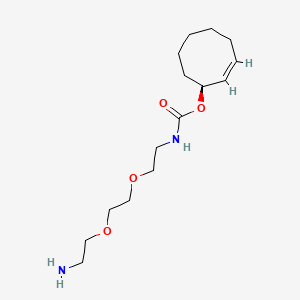

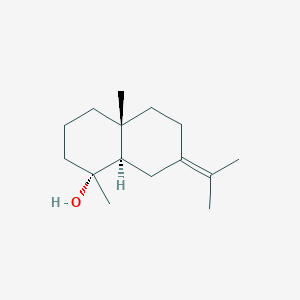

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
